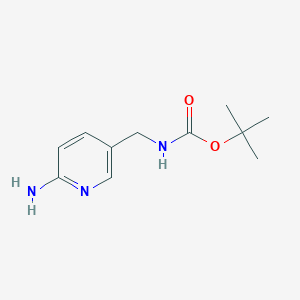

tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWYLWHOKPLYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732756 | |

| Record name | tert-Butyl [(6-aminopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400720-77-6 | |

| Record name | tert-Butyl [(6-aminopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate?

An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

A Note on Nomenclature: This guide focuses on the chemical properties and applications of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS Number: 571188-59-5) . While the initial query specified "tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate," a comprehensive search of scientific literature reveals a scarcity of data for this specific molecule. In contrast, the piperazine-containing analogue is a well-documented and critically important compound in pharmaceutical development. Given its significance and the extensive availability of technical data, this guide has been structured to provide an in-depth analysis of this key intermediate, which is likely the intended subject of interest for researchers in the field.

Introduction and Strategic Importance

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a heterocyclic organic compound that has emerged as a cornerstone intermediate in modern medicinal chemistry. Its structure, featuring a 2-aminopyridine moiety linked to a Boc-protected piperazine ring, provides a versatile scaffold for the synthesis of complex pharmaceutical agents.

The primary significance of this compound lies in its role as a key building block for the synthesis of Palbociclib and other selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][] These drugs represent a major advancement in the treatment of certain types of breast cancer.[2][4] The bifunctional nature of the molecule—possessing a nucleophilic primary amine on the pyridine ring and a protected secondary amine within the piperazine ring—allows for sequential, controlled reactions, making it an invaluable tool for drug development professionals.[1]

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reaction optimization, and formulation. The properties of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 571188-59-5 | [5] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [4][5][6] |

| Molecular Weight | 278.35 g/mol | [4][5][6] |

| Appearance | White to brown or dark yellow solid/powder | [1][7] |

| Melting Point | 130-132 °C | [][6][8] |

| Boiling Point | 454.1±45.0 °C at 760 mmHg | [] |

| Density | ~1.2 g/cm³ | [6][8] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [7] |

| Flash Point | 228.4±28.7 °C | [6][8] |

| InChIKey | RMULRXHUNOVPEI-UHFFFAOYSA-N | [5] |

Synthesis and Purification Methodologies

The reliable and high-yield synthesis of this intermediate is critical for its application in pharmaceutical manufacturing. The most prevalent and efficient method involves the catalytic hydrogenation of its nitro precursor.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate to the desired amine. The high efficiency of this reaction, often exceeding 97%, makes it suitable for large-scale production.[1][9]

Step-by-Step Methodology:

-

Reactor Setup: A suitable pressure reactor (autoclave) or a flask equipped for hydrogenation (e.g., using a hydrogen balloon) is purged with an inert gas, such as nitrogen.[8][9]

-

Charging the Reactor: Charge the reactor with the starting material, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a suitable solvent (typically methanol, ethanol, or a mixture with ethyl acetate), and a palladium on carbon catalyst (10% Pd/C, often 50% wet to mitigate fire risk).[1][8][9]

-

Hydrogenation: The system is evacuated to remove the inert gas and then charged with hydrogen gas to a desired pressure (e.g., 1 bar or higher).[8] The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed (typically 5 to 16 hours).[8][9]

-

Work-up: Upon completion, the hydrogen atmosphere is carefully evacuated and replaced with an inert gas.[9] The catalyst is removed by filtration through a pad of a filter aid like Celite.[8]

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product.[9] Further purification can be achieved by trituration with a solvent like tert-butyl methyl ether or by recrystallization from a solvent system such as ethyl acetate/cyclohexane to afford the final product with high purity (≥99.5%).[8]

Caption: General workflow for the synthesis via catalytic hydrogenation.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are typically performed using standard spectroscopic methods.

-

¹H NMR: Proton NMR provides characteristic signals for the molecule. Data reported in the literature includes signals for the tert-butyl group protons (singlet, ~1.41 ppm), the piperazine ring protons (two multiplets, ~3.31 and ~3.72 ppm), and the aromatic protons on the pyridine ring.[10]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The expected (M+H)⁺ ion is approximately m/z 279.1820.[9][10]

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its defined points of reactivity, which can be addressed in a controlled, sequential manner.

-

Bifunctional Scaffold: The primary amino group on the pyridine ring is a potent nucleophile, readily participating in coupling reactions (e.g., amide bond formation, reductive amination, Buchwald-Hartwig amination) to build out one vector of the molecule. The Boc-protected piperazine nitrogen is unreactive under these conditions.

-

Deprotection and Functionalization: Subsequent treatment with a strong acid (e.g., trifluoroacetic acid or HCl) cleaves the tert-butoxycarbonyl (Boc) protecting group, revealing a secondary amine on the piperazine ring. This newly liberated amine provides a second handle for further chemical modification.

This strategic reactivity makes it an ideal fragment and scaffold for building complex molecules, particularly kinase inhibitors.[2]

Caption: Strategic use as a bifunctional scaffold in multi-step synthesis.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335).[5][7]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn.[7][11] Handling should occur in a well-ventilated area or a chemical fume hood.[7][12]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

Spill Management: In case of a spill, evacuate the area, remove all sources of ignition, and use non-sparking tools for cleanup.[7] Prevent the material from entering drains.[7][11]

Conclusion

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is more than a simple chemical; it is a critical enabler of advanced pharmaceutical synthesis. Its well-defined physicochemical properties, reliable manufacturing process, and strategic reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemistry and handling is paramount for its effective and safe utilization in the creation of next-generation therapeutics.

References

- ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - Safety Data Sheet.

- PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information.

- Echemi. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Safety Data Sheets.

- Fisher Scientific. (2021). Safety Data Sheet - tert-Butyl carbamate.

- ChemShuttle. (n.d.). tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate.

- Watson International Ltd. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- Echemi. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 571188-59-5 high purity.

- PubChem. (n.d.). tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5).

- Supporting Information. (n.d.). Characterization Data of the Products.

- ECHEMI. (n.d.). 571188-59-5, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Formula.

- Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- Benchchem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Chemical Properties,Uses,Production.

- Biosynth. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis.

- BOC Sciences. (n.d.). CAS 571188-59-5 Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Benchchem [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 10. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. watson-int.com [watson-int.com]

- 12. echemi.com [echemi.com]

Synthesis of tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate: A Technical Guide

Introduction

tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a 6-aminopyridine core linked to a Boc-protected aminomethyl group, provides a versatile scaffold for generating libraries of compounds for drug discovery. The presence of two distinct amino functionalities with differing reactivities—an aromatic amine and a carbamate-protected primary amine—allows for selective chemical modifications, making it a valuable intermediate in the development of targeted therapeutics.

This technical guide provides an in-depth exploration of the principal synthetic pathways for the preparation of this compound. The methodologies discussed herein are rooted in established chemical principles and have been selected for their reliability, scalability, and adaptability in a research and development setting. For each synthetic route, we will delve into the underlying chemical logic, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Strategic Approaches to the Synthesis

The synthesis of the target molecule can be approached through several strategic disconnections. This guide will focus on three primary pathways, each commencing from readily available starting materials:

-

The Reductive Amination Pathway: A convergent approach centered around the key intermediate, 6-aminonicotinaldehyde.

-

The Nucleophilic Aromatic Substitution Pathway: A route that introduces the 6-amino group in a late-stage transformation of a halogenated precursor.

-

The Amide Reduction Pathway: A strategy that builds the aminomethyl side chain from a carboxylic acid derivative.

Each of these pathways offers distinct advantages and presents unique challenges, which will be discussed in detail to aid researchers in selecting the most appropriate route for their specific needs.

Pathway 1: The Reductive Amination Approach

This pathway is arguably one of the most direct routes to the target compound. It relies on the initial synthesis of 6-aminonicotinaldehyde, which is then converted to the corresponding primary amine via reductive amination, followed by selective protection of the newly installed amino group.

Conceptual Workflow

Caption: Reductive Amination Pathway Workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Aminonicotinaldehyde

The synthesis of 6-aminonicotinaldehyde can be achieved through the reduction of 2-amino-5-cyanopyridine. While various reducing agents can be employed, diisobutylaluminium hydride (DIBAL-H) is a common choice for the partial reduction of nitriles to aldehydes.

-

Protocol:

-

Dissolve 2-amino-5-cyanopyridine in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene) dropwise to the cooled solution. The stoichiometry of DIBAL-H is critical to prevent over-reduction to the amine.

-

Stir the reaction mixture at -78 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

-

Allow the mixture to warm to room temperature and stir until two clear layers are observed.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-aminonicotinaldehyde, which may be purified by column chromatography.

-

Step 2: Synthesis of (6-Aminopyridin-3-yl)methanamine

This step involves the conversion of the aldehyde to the primary amine via reductive amination.[1] A common method for this transformation is the use of an ammonia source and a reducing agent.

-

Protocol:

-

Dissolve 6-aminonicotinaldehyde in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, for instance, a solution of ammonia in methanol or ammonium acetate.

-

To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine intermediate in the presence of the starting aldehyde.[2]

-

Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.

-

Carefully quench the reaction with water and adjust the pH to be basic with an aqueous solution of sodium hydroxide.

-

Extract the product into an organic solvent like dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine.

-

Step 3: Selective Boc Protection

The final step is the selective protection of the more nucleophilic aliphatic amine in the presence of the less reactive aromatic amine.[3]

-

Protocol:

-

Dissolve the crude (6-aminopyridin-3-yl)methanamine in a solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or diisopropylethylamine, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC to ensure complete consumption of the starting material and to avoid di-protection.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.

-

| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield |

| 1 | 2-Amino-5-cyanopyridine, DIBAL-H | Toluene or DCM | -78 °C | 60-75% |

| 2 | 6-Aminonicotinaldehyde, NH₃/MeOH, NaBH₃CN | Methanol | Room Temp. | 70-85% |

| 3 | (6-Aminopyridin-3-yl)methanamine, (Boc)₂O, Et₃N | DCM or THF | Room Temp. | 85-95% |

| Table 1: Summary of Reaction Conditions for the Reductive Amination Pathway. |

Pathway 2: The Nucleophilic Aromatic Substitution Approach

This strategy involves the synthesis of a Boc-protected aminomethyl pyridine with a leaving group at the 6-position, which is subsequently displaced by an amino group. The Buchwald-Hartwig amination is a powerful and widely used method for this type of transformation.[4][5]

Conceptual Workflow

Caption: Nucleophilic Aromatic Substitution Pathway Workflow.

Step-by-Step Experimental Protocol

Step 1-4: Synthesis of tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate

This intermediate can be prepared from 6-chloronicotinic acid in a multi-step sequence involving reduction of the carboxylic acid to the alcohol, conversion to an azide or another suitable precursor, reduction to the amine, and subsequent Boc protection.[6]

Step 5: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds.[7][8]

-

Protocol:

-

In a reaction vessel, combine tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), and a suitable phosphine ligand (e.g., RuPhos, XPhos, or BINAP).

-

Add a base, such as sodium tert-butoxide or cesium carbonate.

-

Add an amine source. For the introduction of an -NH₂ group, an ammonia equivalent such as benzophenone imine followed by hydrolysis, or L-valine-derived amination reagent can be used. Alternatively, direct amination with ammonia can be achieved under specific conditions.

-

Add an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the final product.

-

| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield |

| 5 | tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate, Pd catalyst, ligand, base, amine source | Toluene or Dioxane | 80-110 °C | 65-85% |

| Table 2: Summary of Reaction Conditions for the Buchwald-Hartwig Amination Step. |

Pathway 3: The Amide Reduction Approach

This pathway begins with 6-aminonicotinic acid, which is first converted to an amide and then reduced to the target aminomethyl pyridine derivative.

Conceptual Workflow

Caption: Amide Reduction Pathway Workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Aminonicotinic Acid

6-Aminonicotinic acid can be prepared by hydrolysis of its corresponding esters or from other precursors.[9][10][11]

Step 2: Amide Coupling

The carboxylic acid is coupled with an amine in the presence of a coupling agent.[12][13] To facilitate subsequent reduction, a Weinreb amide can be formed using N,O-dimethylhydroxylamine.

-

Protocol:

-

Suspend 6-aminonicotinic acid in a solvent like dichloromethane or DMF.

-

Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole) or a more modern coupling reagent like HATU.

-

Add a base, for example, triethylamine or diisopropylethylamine.

-

Add N,O-dimethylhydroxylamine hydrochloride and stir at room temperature until the reaction is complete.

-

Work up the reaction by washing with water and brine, then dry and concentrate the organic phase.

-

Purify the product by chromatography or recrystallization.

-

Step 3: Reduction of the Amide

The amide is then reduced to the aminomethyl group. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is typically required.

-

Protocol:

-

Dissolve the amide in an anhydrous etheral solvent like THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of the reducing agent (e.g., LiAlH₄ or BH₃·THF).

-

Allow the reaction to warm to room temperature or heat to reflux if necessary, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup for LiAlH₄).

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry and concentrate the filtrate to obtain the crude diamine.

-

Step 4: Selective Boc Protection

This step is analogous to Step 3 in Pathway 1.

| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield |

| 2 | 6-Aminonicotinic acid, N,O-dimethylhydroxylamine, EDC, HOBt | DMF or DCM | Room Temp. | 75-90% |

| 3 | Amide intermediate, LiAlH₄ or BH₃·THF | THF | 0 °C to Reflux | 60-80% |

| 4 | Diamine intermediate, (Boc)₂O, Et₃N | DCM or THF | Room Temp. | 85-95% |

| Table 3: Summary of Reaction Conditions for the Amide Reduction Pathway. |

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Reductive Amination | - Convergent and efficient.- Avoids the use of harsh reagents in the final steps. | - The starting aldehyde may not be commercially available and requires synthesis.- Potential for over-reduction or side reactions during the reductive amination. |

| Nucleophilic Aromatic Substitution | - Utilizes powerful and well-established cross-coupling chemistry.- Can be adapted for the synthesis of a wide range of analogs. | - Requires a multi-step synthesis of the halogenated precursor.- Palladium catalysts and ligands can be expensive.- Reaction conditions may require careful optimization. |

| Amide Reduction | - Starts from a readily available carboxylic acid.- Amide formation is generally high-yielding. | - Requires strong reducing agents which may have limited functional group tolerance.- The workup for reactions involving metal hydrides can be challenging. |

| Table 4: Comparison of the Synthetic Pathways. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable synthetic routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the scale of the synthesis, the desired purity of the final product, and the specific capabilities of the laboratory. The Reductive Amination Pathway offers a direct and efficient approach, while the Nucleophilic Aromatic Substitution Pathway provides flexibility for analog synthesis. The Amide Reduction Pathway is a viable alternative, particularly when starting from the corresponding carboxylic acid. By understanding the nuances of each approach, researchers can make informed decisions to efficiently access this valuable building block for their drug discovery programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Home Sunshine Pharma. (n.d.). Tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate CAS 285119-72-4. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[(6-aminopyridin-3-yl)methyl]carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-....

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

- Google Patents. (n.d.). BOC protection method for aminopyridine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminonicotinaldehyde. Retrieved from [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.

-

The Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate CAS 285119-72-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. guidechem.com [guidechem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide Synthesis [fishersci.co.uk]

Spectroscopic Analysis of tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the key pharmaceutical intermediate, tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented to facilitate its unambiguous identification and characterization in research and development settings.

Introduction

This compound is a bifunctional molecule incorporating a protected aminomethyl group on a 6-aminopyridine scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of a primary aromatic amine, a secondary carbamate, and a pyridine ring provides multiple points for chemical modification, making it a valuable precursor in the development of novel therapeutics. Accurate spectroscopic characterization is paramount for ensuring the identity and purity of this intermediate, which directly impacts the quality and integrity of downstream synthetic products.

Molecular Structure and Analysis Workflow

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each technique provides complementary information, culminating in a comprehensive structural elucidation.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, spectra are typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~8.0 | d | 1H | H-2 (Pyridine) | Deshielded by the adjacent nitrogen atom and exhibits doublet coupling with H-4. |

| ~7.4 | dd | 1H | H-4 (Pyridine) | Influenced by both H-2 and H-5, resulting in a doublet of doublets. |

| ~6.5 | d | 1H | H-5 (Pyridine) | Shielded by the amino group at C-6 and shows doublet coupling with H-4. |

| ~5.0 | br s | 1H | NH (Carbamate) | Broad singlet due to quadrupole broadening and exchange; its position is solvent-dependent. |

| ~4.5 | s (br) | 2H | NH₂ (Amino) | Broad singlet due to exchange with trace water and nitrogen's quadrupolar moment. |

| ~4.2 | d | 2H | CH₂ (Methylene) | Adjacent to the carbamate nitrogen, showing coupling to the carbamate NH. |

| ~1.4 | s | 9H | C(CH₃)₃ (tert-Butyl) | Singlet due to the nine equivalent protons with no adjacent protons to couple with. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~156.0 | C=O (Carbamate) | The carbonyl carbon is significantly deshielded. |

| ~158.0 | C-6 (Pyridine) | Attached to the electron-donating amino group, shifting it downfield. |

| ~148.0 | C-2 (Pyridine) | Deshielded by the ring nitrogen. |

| ~138.0 | C-4 (Pyridine) | Aromatic carbon in the pyridine ring. |

| ~125.0 | C-3 (Pyridine) | Carbon bearing the methylene carbamate substituent. |

| ~108.0 | C-5 (Pyridine) | Shielded by the adjacent amino group. |

| ~79.0 | C (CH₃)₃ (tert-Butyl) | Quaternary carbon of the tert-butyl group. |

| ~44.0 | CH₂ (Methylene) | Aliphatic carbon adjacent to the carbamate nitrogen. |

| ~28.0 | C(CH₃ )₃ (tert-Butyl) | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Significance |

| 3450-3300 | Medium-Strong | N-H (Amine) | Symmetric & Asymmetric Stretching | Confirms the presence of the primary amino group. A doublet is expected. |

| 3350-3200 | Medium | N-H (Carbamate) | Stretching | Indicates the N-H bond of the carbamate. |

| 2980-2850 | Medium | C-H (Aliphatic) | Stretching | Corresponds to the C-H bonds of the methylene and tert-butyl groups. |

| ~1700 | Strong | C=O (Carbamate) | Stretching | A strong absorption characteristic of the carbamate carbonyl group. |

| 1620-1580 | Strong | C=C, C=N (Pyridine) | Ring Stretching | Confirms the presence of the aromatic pyridine ring. |

| ~1520 | Strong | N-H (Amine) | Bending (Scissoring) | Further evidence for the primary amine. |

| 1250 & 1160 | Strong | C-O (Carbamate) | Stretching | Characteristic stretches for the C-O bonds of the tert-butoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.

Expected Molecular Ion:

-

[M]⁺˙ or [M+H]⁺: m/z = 223 or 224

Key Fragmentation Pathways: The fragmentation of this compound is predictable and provides confirmatory structural evidence.

Caption: Predicted major fragmentation pathways in mass spectrometry.

-

Loss of Isobutylene (m/z 167): A common fragmentation for tert-butyl esters and carbamates, proceeding through a McLafferty-type rearrangement.

-

Loss of a tert-Butyl Radical (m/z 166): Cleavage of the C-O bond results in the loss of the tert-butyl group as a radical.

-

Formation of the tert-Butyl Cation (m/z 57): A very stable carbocation, this fragment is often a base peak in the spectrum.

-

Loss of the Boc group (m/z 123): Cleavage of the N-C bond of the carbamate results in the formation of the (6-aminopyridin-3-yl)methanamine cation.

Experimental Protocols

General Sample Preparation

A sample of this compound is dissolved in an appropriate solvent. For NMR, deuterated solvents such as CDCl₃ or DMSO-d₆ are used. For IR, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.

NMR Spectroscopy Acquisition

-

A 5-10 mg sample is dissolved in ~0.7 mL of deuterated solvent.

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.

-

Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Acquisition

-

For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin disk.

-

For a thin film, the sample is dissolved in a volatile solvent, a drop is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.

-

The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Acquisition

-

A dilute solution of the sample is prepared.

-

The solution is introduced into the mass spectrometer via direct infusion or through an LC system.

-

The mass spectrum is acquired in positive ion mode using ESI or EI.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The data presented in this guide serve as a benchmark for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the reliability of their scientific endeavors.

References

Note: As specific experimental data for this exact compound is not widely available in public databases, the presented data is based on established principles of spectroscopic interpretation for analogous structures. For definitive analysis, comparison with a certified reference standard is recommended.

A Technical Guide to the Mechanism of Action of Carbamate Compounds in Biological Systems

Abstract

Carbamate compounds, esters of carbamic acid, represent a crucial class of molecules with significant applications in medicine, agriculture, and industry.[1][2] Their biological activity is predominantly attributed to their ability to inhibit serine hydrolases, most notably acetylcholinesterase (AChE).[3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of carbamates. We will dissect the kinetics of enzyme inhibition, the process of carbamylation, and the subsequent spontaneous reactivation that characterizes their reversible nature. Furthermore, this document details authoritative experimental protocols for quantifying carbamate activity and discusses the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of carbamate biochemistry and pharmacology.

Introduction: The Carbamate Moiety in Biological Chemistry

Carbamates are organic compounds unified by the presence of a carbamate ester functional group (-NHC(=O)O-).[1] This structural motif is found in a diverse array of synthetic and naturally occurring molecules, from the Calabar bean alkaloid physostigmine to modern pharmaceuticals and widely used insecticides.[1][5] Their utility stems from their role as "pseudo-substrates" for certain enzymes, particularly serine hydrolases.[6][7]

The biological and pharmacological properties of carbamates can be finely tuned by modifying the substituents on the amino and carboxyl ends of the carbamate group, which alters their stability, lipophilicity, and complementarity to enzyme active sites.[5][6] This adaptability has made the carbamate group a valuable component in drug design, where it can be part of the active pharmacophore or serve as a promoiety in prodrugs to improve pharmacokinetic profiles.[2][5]

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The principal mechanism of action for a vast number of biologically active carbamates is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating nerve impulses.[8][9] By inhibiting AChE, carbamates cause an accumulation of ACh at cholinergic synapses, leading to overstimulation of nerve and muscle fibers.[7][8]

The inhibition process is a multi-step reaction:

-

Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate inhibitor (I) first binds non-covalently to the active site of the enzyme (E), forming a Michaelis-Menten-like complex (EI).[10][11] This binding is guided by the structural complementarity between the carbamate and the enzyme's active site gorge.[6][7]

-

Carbamylation of the Active Site Serine: Within the EI complex, the catalytic serine residue in the AChE active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the creation of a stable, covalent carbamylated enzyme (E-carbamoyl) and the release of the alcohol leaving group.[11][12][13]

-

Spontaneous Reactivation (Decarbamylation): Unlike the effectively permanent bond formed by organophosphates, the carbamoyl-enzyme bond is susceptible to hydrolysis. This decarbamylation step regenerates the active enzyme.[8][14] However, this hydrolysis is significantly slower than the deacetylation of the natural substrate, acetylcholine, leading to a prolonged but ultimately reversible inhibition.[11][15] The half-lives for the reactivation of carbamylated AChEs can range from minutes to many hours, depending on the specific carbamate's structure.[15][16]

This process of carbamylation and slow decarbamylation is why carbamates are classified as reversible or "pseudo-irreversible" inhibitors.[8][11]

Detailed Protocol: In Vitro AChE Inhibition Assay

This protocol is adapted for a 96-well microplate format for high-throughput analysis. [17][18] A. Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. [19]2. DTNB Solution: Dissolve DTNB in Assay Buffer to a final concentration of 10 mM.

-

ATCh Solution: Dissolve acetylthiocholine iodide in Assay Buffer to a final concentration of 10 mM.

-

AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from human erythrocytes or electric eel) in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate of approximately 0.1-0.2 ΔAbs/min.

-

Inhibitor Solutions: Prepare a stock solution of the carbamate compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

B. Assay Procedure:

-

Plate Setup: In a 96-well plate, add the following to designated wells:

-

Blank: 150 µL Assay Buffer.

-

Control (100% Activity): 100 µL Assay Buffer + 50 µL AChE solution.

-

Inhibitor Wells: 100 µL of each carbamate dilution + 50 µL AChE solution.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare a reaction mix of DTNB and ATCh solutions. Add 50 µL of this mix to all wells (except the blank) to start the reaction. A common final concentration is 0.5 mM for both DTNB and ATCh.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes. [17] C. Data Analysis:

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by plotting absorbance vs. time and calculating the slope (ΔAbs/min) of the linear portion of the curve.

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data

The potency of different carbamate inhibitors can be compared by their IC₅₀ values.

| Carbamate Compound | Target Enzyme | IC₅₀ (nM) |

| Rivastigmine | Human AChE | ~450 |

| Physostigmine | Human AChE | ~1.5 |

| Carbaryl | Insect AChE | ~300 |

| Aldicarb | Insect AChE | ~50 |

Note: IC₅₀ values are highly dependent on experimental conditions (enzyme source, pH, temperature) and are presented for comparative purposes.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of carbamates are dictated by their chemical structure. [6]Key structural features that influence activity include:

-

The Carbamoyl Group: The nature of the substituents on the carbamate nitrogen (N-methyl, N,N-dimethyl, etc.) significantly affects the carbamylation rate (kc) and the stability of the carbamylated enzyme, thus influencing the decarbamylation rate (kr). [15][20]* The Leaving Group: The alcohol or phenol portion of the carbamate ester is crucial for initial binding and positioning within the enzyme's active site. Its size, shape, and electronic properties must be complementary to the active site gorge for effective inhibition. [6][7][10]* Overall Physicochemical Properties: Properties like lipid solubility are essential for the compound to reach its target, especially in biological systems like insects where penetration of the cuticle is required. [6][7] For example, introducing electron-donating groups on an aryl leaving group can increase the hydrolytic stability of the carbamate, potentially affecting its pharmacokinetic properties without diminishing its inhibitory potency on the target enzyme. [21]

Toxicological and Pharmacological Significance

The mechanism of AChE inhibition directly translates to the physiological effects of carbamates.

-

In Insecticides: The potent inhibition of insect AChE leads to rapid paralysis and death, making carbamates like carbaryl and aldicarb effective pest control agents. [1][22]Their relatively rapid environmental degradation compared to organochlorine pesticides is an advantageous property. [22]* In Medicine: The reversible nature of AChE inhibition is therapeutically exploited. Drugs like neostigmine and rivastigmine are used to treat conditions characterized by reduced cholinergic function, such as myasthenia gravis and the symptomatic treatment of Alzheimer's disease. [1][5]The transient inhibition allows for an increase in acetylcholine levels without causing the permanent and severe effects associated with irreversible inhibitors. [8]

Conclusion

The mechanism of action of carbamate compounds is a well-defined process centered on the reversible inhibition of serine hydrolases, particularly acetylcholinesterase. Through a multi-step process involving initial binding, covalent carbamylation of the active site serine, and subsequent slow hydrolysis, these compounds act as potent modulators of enzyme activity. This pseudo-irreversible mechanism is the foundation for their widespread use as both insecticides and therapeutic agents. A thorough understanding of the kinetics, structure-activity relationships, and appropriate methods for experimental evaluation is paramount for professionals engaged in the research and development of new carbamate-based molecules.

References

-

Weinstock, M., Razin, M., Chorev, M., & Tashma, Z. (1992). Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. In Multidisciplinary Approaches to Cholinesterase Functions. Springer US. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Lodola, A., Tarzia, G., & Mor, M. (2012). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Bioorganic & Medicinal Chemistry Letters, 22(24), 7458–7462. [Link]

-

Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Silman, I., & Sussman, J. L. (2002). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Biochemical Journal, 363(Pt 3), 747–754. [Link]

-

Ali, M. A., & El-Subbagh, H. I. (2001). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Bioorganic & Medicinal Chemistry, 9(7), 1829–1839. [Link]

-

Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

-

Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283–295. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245. [Link]

-

Cummins, E. P., Strowitzki, M. J., & Taylor, C. T. (2015). CO2 carbamylation of proteins as a mechanism in physiology. Biochemical Society Transactions, 43(3), 460–464. [Link]

-

Unknown Author. (n.d.). Mode of action of carbamate.pptx. [Link]

-

Cummins, E. P., Strowitzki, M. J., & Taylor, C. T. (2020). Carbon Dioxide and the Carbamate Post-Translational Modification. Frontiers in Physiology, 11. [Link]

-

Pistolozzi, M., & Lin, G. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Journal of Pharmaceutical and Biomedical Analysis, 143, 133–138. [Link]

-

Berry, W. K., & Davies, D. R. (1971). Acceleration by free carbamate of the spontaneous reactivation of carbamylated acetylcholinesterase. Biochemical Pharmacology, 20(11), 3236–3238. [Link]

-

Unknown Author. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

-

Lodola, A., Tarzia, G., & Mor, M. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Future Medicinal Chemistry, 4(18), 2285–2298. [Link]

-

Agency for Toxic Substances and Disease Registry. (2011). Interaction Profile for Mixtures of Insecticides: Carbamates. [Link]

-

Rosenberry, T. L., & Lenz, D. E. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Biochemistry, 57(36), 5323–5333. [Link]

-

Reiner, E. (1971). Spontaneous reactivation of phosphorylated and carbamylated cholinesterases. Bulletin of the World Health Organization, 44(1-3), 109–112. [Link]

-

Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Fishel, F. M. (2021). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. [Link]

-

Wikipedia. (n.d.). Carbamate. [Link]

-

Unknown Author. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

-

Cummins, E. P., Strowitzki, M. J., & Taylor, C. T. (2015). CO2 carbamylation of proteins as a mechanism in physiology. Biochemical Society Transactions, 43(3), 460-464. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-295. [Link]

-

Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4). [Link]

-

Weinstock, M., Razin, M., Chorev, M., & Tashma, Z. (1992). Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. In Multidisciplinary Approaches to Cholinesterase Functions. Springer US. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

-

Sitanan, N., T-Thienprasert, J., & Chailapakul, O. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Journal of the Brazilian Chemical Society, 27(11), 2051-2059. [Link]

-

Reiner, E. (1971). Spontaneous reactivation of phosphorylated and carbamylated cholinesterases. Bulletin of the World Health Organization, 44(1-2-3), 109-112. [Link]

-

Matos, K. S., da Cunha, E. F. F., Abagyan, R., & Ramalho, T. C. (2014). Computational evidence for the reactivation process of human acetylcholinesterase inhibited by carbamates. Combinatorial Chemistry & High Throughput Screening, 17(6), 554–564. [Link]

-

Sitanan, N., T-Thienprasert, J., & Chailapakul, O. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Journal of the Brazilian Chemical Society, 27(11), 2051-2059. [Link]

-

Unknown Author. (n.d.). Mechanism of ACHE inhibition by carbamates. ResearchGate. [Link]

-

Wallace, K., & Ryan, K. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press. [Link]

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides: Pyrethroids, Organophosphorus Compounds, and Carbamates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. View of Pesticide Toxicity Profile: Carbamate Pesticides | EDIS [journals.flvc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spontaneous reactivation of phosphorylated and carbamylated cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mode of action of carbamate.pptx [slideshare.net]

The Versatile Aminopyridine Scaffold: A Technical Guide to its Applications in Drug Discovery and Beyond

Foreword: The Enduring Relevance of a Privileged Heterocycle

The aminopyridine nucleus, a deceptively simple scaffold, stands as a testament to the power of heterocyclic chemistry in modern science. Its unique electronic properties and synthetic tractability have propelled it to the forefront of drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities. This guide offers a deep dive into the multifaceted applications of aminopyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the methodologies to explore it. We will journey through their established roles in neurology to their emerging significance in oncology and infectious diseases, elucidating the underlying mechanisms and providing practical, field-proven insights.

I. Neurological Disorders: Restoring Lost Connections

Aminopyridine derivatives have made their most significant clinical impact in the realm of neurology, primarily through their action as potassium channel blockers. This mechanism directly addresses the pathological consequences of demyelination in diseases like multiple sclerosis.

A. Mechanism of Action: Reversing Conduction Blockade in Demyelinated Axons

In healthy myelinated axons, voltage-gated potassium (K+) channels are typically concentrated at the nodes of Ranvier, ensuring efficient saltatory conduction of action potentials. However, in demyelinating diseases such as multiple sclerosis (MS), the loss of the myelin sheath exposes these K+ channels along the internodal regions of the axon.[1][2] This exposure leads to an increased leakage of potassium ions during the propagation of an action potential, which in turn dampens the signal and can lead to conduction failure.[1]

4-aminopyridine (4-AP), and its extended-release formulation dalfampridine, acts as a non-selective blocker of these exposed voltage-gated potassium channels.[1][3][4][5] By inhibiting the efflux of potassium ions, 4-AP prolongs the duration of the action potential, allowing it to propagate more effectively across the demyelinated segment and restore nerve impulse conduction.[1] This restoration of conduction is the primary mechanism behind the symptomatic relief observed in MS patients.

Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.

B. Dalfampridine (Ampyra®): A Case Study in Symptomatic Treatment of Multiple Sclerosis

Dalfampridine, the extended-release formulation of 4-aminopyridine, is a prime example of the successful clinical translation of this scaffold. It is approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis.[2][3]

| Compound | Indication | Mechanism of Action | Clinical Efficacy | References |

| Dalfampridine (Ampyra®) | Walking impairment in Multiple Sclerosis | Voltage-gated potassium channel blocker | Significant improvement in walking speed. In a phase 3 trial, 42.9% of dalfampridine-treated patients were timed walk responders compared to 9.3% in the placebo group. The average improvement in walking speed among responders was approximately 25%. | [6][7][8] |

C. Experimental Protocol: Synthesis of Dalfampridine (4-Aminopyridine)

A common and efficient method for the synthesis of dalfampridine is the Hofmann rearrangement of pyridine-4-carboxamide.

Step 1: Hofmann Rearrangement of Pyridine-4-carboxamide

-

To a solution of sodium hydroxide in water, add bromine dropwise at a temperature below 10°C to form a sodium hypobromite solution.

-

Add pyridine-4-carboxamide to the freshly prepared sodium hypobromite solution.

-

Heat the reaction mixture to 60-70°C and maintain for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-aminopyridine.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or a mixture of acetone and water) to yield pure dalfampridine.[9]

D. Beyond Multiple Sclerosis: Exploring Aminopyridines for Alzheimer's Disease

The neuroprotective potential of aminopyridine derivatives extends beyond MS. Researchers are actively investigating their application in Alzheimer's disease (AD), primarily focusing on their ability to inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[10][11] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of AD patients.[11]

| Compound Class | Target | Mechanism of Action | In Vitro Activity (Examples) | References |

| 2-Aminopyridine derivatives | BACE1 | Inhibition of Aβ production | Some derivatives show weak to moderate inhibitory activity against recombinant BACE1.[10] The 2-aminopyridine moiety is explored as a bioisosteric replacement for other functional groups to improve brain penetration.[12] | [10][12] |

| Pyridine amine derivatives | Aβ aggregation | Inhibition of self- and metal-induced Aβ aggregation | A synthesized pyridine amine derivative, PAT, was shown to inhibit Aβ aggregation and improve cognitive function in an AD mouse model.[13] | [13] |

II. Oncology: A New Frontier for Aminopyridine Derivatives

The versatility of the aminopyridine scaffold has led to its exploration in oncology, where derivatives have emerged as potent inhibitors of various protein kinases and other key targets implicated in cancer progression.

A. Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many aminopyrimidine derivatives exert their anticancer activity by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[13] These derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. This can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[14][15]

Caption: Kinase Inhibition by Aminopyridine Derivatives.

B. Promising Anticancer Aminopyridine Derivatives

Several aminopyridine derivatives have demonstrated significant anticancer activity in preclinical studies, targeting a range of kinases and other cellular proteins.

| Compound/Derivative Class | Target(s) | In Vitro Efficacy (IC50) | Cancer Type(s) | References |

| 2-Aminopyridine-amino acid conjugates (e.g., S3c) | Multiple protein targets | 11.52 µM (A2780CISR ovarian cancer cells) | Ovarian Cancer | [12][16] |

| 2-Amino-pyridine derivative (Compound 29) | CDK8 | 46 nM | Colorectal Cancer | [10] |

| 2-Aminopyridine derivative (MR3278) | PI3Kδ | 30 nM | Hematological Malignancies | [15] |

| Imidazopyridine derivatives | Aurora kinases, PI3K/mTOR | Varies depending on the derivative | Various cancers | [17][18] |

| 4-Aminopyridine | Voltage-gated potassium channels | Inhibits proliferation and induces apoptosis in MCF-7 breast cancer cells. | Breast Cancer | [14] |

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminopyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

III. Antimicrobial Applications: Combating Infectious Diseases

Aminopyridine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their structural versatility allows for modifications to enhance potency and overcome resistance mechanisms.

A. Mechanism of Action: Diverse Strategies Against Microbial Pathogens

The antimicrobial mechanisms of aminopyridine derivatives are varied. Some have been shown to target essential microbial enzymes, such as dihydrofolate reductase in Candida albicans, which is crucial for nucleotide synthesis.[4] Others are believed to disrupt cell wall synthesis or other vital cellular processes. For instance, imidazopyridine derivatives have been investigated for their ability to target DNA gyrase and topoisomerase IV in bacteria.[19]

B. Antibacterial and Antifungal Aminopyridine Derivatives

| Compound/Derivative Class | Target Organism(s) | In Vitro Efficacy (MIC) | Potential Mechanism | References |

| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus, B. subtilis | 0.039 µg/mL | Not fully elucidated | [2][3][20][21] |

| 4-Aminopyrazolo[3,4-b]pyridine derivatives (11a, 11d) | Broad-spectrum antibacterial | 3.12 µg/mL | Not specified | [5] |

| Dodecanoic acid aminopyridine derivatives | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good activity | Not specified | [22] |

| Aminopyrimidine derivatives (2N, 2A) | Candida albicans | N/A (in silico study) | Inhibition of dihydrofolate reductase | [4] |

| Imidazopyridine derivatives | S. aureus, MRSA, S. pyogenes | Varies (e.g., 3.12 µg/mL for one derivative against S. aureus) | Inhibition of DNA gyrase and topoisomerase IV | [7][19] |

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

-

Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Perform serial twofold dilutions of the aminopyridine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate Plate: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

IV. Conclusion and Future Perspectives

The aminopyridine scaffold has unequivocally established its importance in medicinal chemistry and drug development. From the well-defined role of 4-aminopyridine in managing symptoms of multiple sclerosis to the burgeoning potential of its derivatives in oncology and infectious diseases, the versatility of this heterocycle is undeniable. The future of aminopyridine research lies in the rational design of more potent and selective derivatives, leveraging our growing understanding of their mechanisms of action and structure-activity relationships. As synthetic methodologies continue to advance, we can anticipate the development of novel aminopyridine-based therapeutics that address a wide range of unmet medical needs, solidifying the legacy of this remarkable chemical entity.

References

-

Kibou, Z., Aissaoui, N., Choukchou-Braham, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3463. [Link]

-

Cole, D. C., et al. (2011). Novel pyrrolyl 2-aminopyridines as potent and selective human beta-secretase (BACE1) inhibitors. Bioorganic & medicinal chemistry letters, 21(15), 4587–4591. [Link]

-

Hayes, K. C., et al. (2009). 4 aminopyridine. Taylor & Francis. [Link]

-

Kocsis, J. D., & Waxman, S. G. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. CNS Neuroscience & Therapeutics, 25(8), 835-837. [Link]

-

Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European journal of medicinal chemistry, 168, 183–195. [Link]

-

Davis, F. A., Stefoski, D., & Quandt, F. N. (1995). Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis. Annals of neurology, 37(5), 684. [Link]

-

Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5358–5362. [Link]

-

Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e986. [Link]

-

Keating, G. M. (2014). The use of aminopyridines in neurological disorders. Drugs, 74(13), 1459–1478. [Link]

-

Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug design, development and therapy, 15, 1425–1446. [Link]

-

Acorda Therapeutics. (n.d.). Clinical Study Results. AMPYRA® (dalfampridine). [Link]

-

Sarova, I., et al. (2014). Synthesis of dodecanoic acid derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 23(12), 5224-5236. [Link]

-

Mishra, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(21), 7209. [Link]

-

Mishra, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(21), 7209. [Link]

-

Goodman, A. D., et al. (2009). A phase 3 trial of extended release oral dalfampridine in multiple sclerosis. Annals of neurology, 65(6), 745–753. [Link]

-

Goodman, A. D., et al. (2013). A Pooled Analysis of Two Phase 3 Clinical Trials of Dalfampridine in Patients with Multiple Sclerosis. International journal of MS care, 15(1), 33–41. [Link]

-

Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic chemistry, 139, 106831. [Link]

-

Naz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-cancer agents in medicinal chemistry. [Link]

-

Aggarwal, R., et al. (2023). One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. Research Square. [Link]

-

Yadav, P., & Kumar, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(02), 171–181. [Link]

-

Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 139, 106831. [Link]

-

ResearchGate. (n.d.). Synthesis of most active anticancer agent amide derivatives of imidazopyridine. [Link]

-

De Luca, L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5431. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(11), 3463. [Link]

-

Ru, Q., et al. (2015). aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. Bioinformatics and Biomedical Engineering: New Advances. [Link]

-

Wang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest management science, 76(4), 1431–1439. [Link]

-

Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic chemistry, 139, 106831. [Link]

-

ResearchGate. (n.d.). Synthesis of amino-cyanopyridine derivatives. [Link]

-

ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]

-

Martinez, A., et al. (2022). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS medicinal chemistry letters, 13(5), 806–812. [Link]

-

Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Research (IJSR). [Link]

-

Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & medicinal chemistry letters, 82, 129152. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Most active antifungal agent pyridine derivatives. [Link]

-

Akhtar, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 14(2). [Link]

Sources

- 1. Synthesis of Aminopyridines as Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]